Des(benzylpyridyl) atazanavir

Catalog No.
S525689
CAS No.
1192224-24-0
M.F
C26H43N5O7
M. Wt
537.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Des(benzylpyridyl) atazanavir

CAS Number

1192224-24-0

Product Name

Des(benzylpyridyl) atazanavir

IUPAC Name

methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C26H43N5O7

Molecular Weight

537.6 g/mol

InChI

InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34)/t17-,18-,19+,20+/m0/s1

InChI Key

LUAXFCAWZAZCNR-VNTMZGSJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Des(benzylpyridyl) Atazanavir; FT-0665859; FT 0665859; FT0665859;

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CNNC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

The exact mass of the compound Des(benzylpyridyl) Atazanavir is 537.3162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Des(benzylpyridyl) atazanavir (CAS 1192224-24-0), officially designated as Atazanavir EP Impurity C and metabolically identified as Compound M1, is a critical N-dealkylation degradation product of the HIV-1 protease inhibitor atazanavir [1]. Structurally, it lacks the lipophilic benzylpyridyl moiety of the parent active pharmaceutical ingredient (API), resulting in a significant shift in molecular weight (537.65 g/mol) and polarity . In pharmaceutical procurement and analytical quality control (QC), this compound serves as an essential, high-purity reference standard required for validating stability-indicating high-performance liquid chromatography (HPLC) methods, ensuring compliance with European Pharmacopoeia (EP) specifications, and mapping cytochrome P450 (CYP3A4) metabolic pathways in pharmacokinetic liquid chromatography-mass spectrometry (LC-MS) assays .

Substituting highly pure Des(benzylpyridyl) atazanavir with crude degraded atazanavir mixtures or structurally adjacent impurities (such as Atazanavir EP Impurity B or N-Nitroso Atazanavir) critically compromises quantitative analytical resolution and regulatory compliance [1]. In stability-indicating HPLC assays, the precise relative retention time (RRT) of Impurity C is mandatory to establish system suitability and accurately quantify specific N-dealkylation degradation pathways[2]. Furthermore, in pharmacokinetic profiling, substituting the exact M1 metabolite standard prevents the accurate calibration of LC-MS/MS multiple reaction monitoring (MRM) curves needed to measure circulating metabolite levels, leading to uninterpretable toxicity and drug-drug interaction (DDI) data .

Mass Spectrometry Resolution for Pharmacokinetic Calibration

In LC-MS/MS bioanalytical assays evaluating atazanavir metabolism, Des(benzylpyridyl) atazanavir (Metabolite M1) provides a distinct precursor ion mass that prevents cross-talk with the parent drug . The target compound exhibits an [M+H]+ m/z of approximately 538.3, compared to the parent atazanavir API which presents at an [M+H]+ m/z of 705.4[1]. This 167 Da mass reduction allows for the configuration of specific multiple reaction monitoring (MRM) transitions without interference.

Evidence DimensionPrecursor ion mass-to-charge ratio (m/z)
Target Compound Data~538.3 m/z ([M+H]+)
Comparator Or BaselineAtazanavir API (~705.4 m/z)
Quantified Difference167.1 m/z shift
ConditionsElectrospray ionization (ESI) positive mode in LC-MS/MS

Procuring the exact M1 standard is essential for calibrating mass spectrometers to quantify CYP3A4-mediated metabolism without signal interference from high circulating API concentrations.

Chromatographic Separation in Stability-Indicating Assays

For European Pharmacopoeia (EP) compliance, baseline separation between the API and its degradation products is required. Due to the loss of the lipophilic benzylpyridyl group, Des(benzylpyridyl) atazanavir exhibits significantly higher polarity than the parent API [1]. On standard reverse-phase C18 HPLC columns, this results in an earlier elution time (lower relative retention time, RRT) compared to Atazanavir, ensuring baseline resolution during stability testing .

Evidence DimensionChromatographic polarity and retention behavior
Target Compound DataHigher polarity, earlier elution (RRT < 1.0)
Comparator Or BaselineAtazanavir API (Reference peak, RRT = 1.0)
Quantified DifferenceBaseline chromatographic resolution (Rs > 1.5)
ConditionsReverse-phase HPLC (C18 column, gradient elution)

Using the certified Impurity C standard allows QC laboratories to definitively prove system suitability and column resolution prior to API batch release.

Certified Potency vs. Uncalibrated Mixtures

Quantitative impurity profiling requires reference materials with known mass balance. Certified Des(benzylpyridyl) atazanavir standards provide >95% HPLC purity and defined volatile content via Thermogravimetric Analysis (TGA) [1]. In contrast, using forced-degradation crude mixtures provides unknown concentrations of Impurity C, making it impossible to generate accurate external calibration curves for limit testing.

Evidence DimensionAnalytical Potency and Purity
Target Compound Data>95% certified purity with defined TGA weight loss
Comparator Or BaselineCrude degraded API mixtures (Undefined purity and potency)
Quantified DifferenceAbsolute quantitative calibration vs. qualitative estimation
ConditionsExternal standard calibration in QC limit tests

Procuring a certified standard with defined TGA potency prevents out-of-specification (OOS) investigations caused by inaccurate impurity quantification.

API Batch Release and Stability Testing

As an official EP Impurity C, this compound is strictly required as a reference standard in HPLC workflows to quantify N-dealkylation degradation during atazanavir sulfate manufacturing and long-term shelf-life stability studies [1].

Pharmacokinetic and CYP3A4 Metabolism Profiling

Due to its distinct 167 Da mass shift from the parent API, this standard is utilized to calibrate LC-MS/MS instruments for tracking the CYP3A4-mediated M1 metabolite in clinical plasma samples, which is essential for evaluating drug-drug interactions (DDIs) .

System Suitability Testing (SST) in QC Laboratories

Quality control labs spike this pure standard into API samples to verify reverse-phase column resolution and detector sensitivity, ensuring the chromatographic system is suitable before executing routine batch release tests .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

537.31624873 Da

Monoisotopic Mass

537.31624873 Da

Heavy Atom Count

38

Appearance

Off-White Solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

86FTF3PBY2

Dates

Last modified: 08-15-2023
1: ter Heine R, Hillebrand MJ, Rosing H, van Gorp EC, Mulder JW, Beijnen JH, Huitema AD. Identification and profiling of circulating metabolites of atazanavir, a HIV protease inhibitor. Drug Metab Dispos. 2009 Sep;37(9):1826-40. doi: 10.1124/dmd.109.028258. Epub 2009 Jun 22. PubMed PMID: 19546238.

Explore Compound Types